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Bid BH3 (80-99), FAM labeled

Cat. No.: B12374485
M. Wt: 2667.9 g/mol
InChI Key: LPYGCOPVEHQUSA-GVUDQSTCSA-N
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Description

Overview of Apoptosis and the BCL-2 Family of Proteins

Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis is primarily executed through two main signaling cascades: the intrinsic and extrinsic pathways. thermofisher.comwikipedia.org Both pathways converge on the activation of a family of cysteine proteases called caspases, which are responsible for the systematic dismantling of the cell. thermofisher.comwikipedia.org

The extrinsic pathway is initiated by extracellular signals, such as the binding of death ligands like Tumor Necrosis Factor (TNF) or Fas ligand to their corresponding death receptors on the cell surface. sinobiological.com This interaction leads to the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspases, such as caspase-8. mdpi.comabcam.cn

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor deprivation. thermofisher.comsinobiological.com These stresses lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. nih.gov Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9. nih.gov

Pro-apoptotic BH3-only Proteins: A Critical Control Point in Cell Fate Regulation

The BH3-only proteins are a subgroup of the BCL-2 family that act as sensors for cellular stress and damage. numberanalytics.commdpi.com They are characterized by the presence of a single BCL-2 homology 3 (BH3) domain, which is essential for their pro-apoptotic function. numberanalytics.comfrontiersin.org Upon receiving an apoptotic stimulus, BH3-only proteins are activated and initiate the apoptotic cascade. reactome.org Their activation can occur through various mechanisms, including transcriptional upregulation and post-translational modifications. psu.edu

There are two main models describing how BH3-only proteins promote apoptosis. In the "direct activation" model, a subset of BH3-only proteins, known as "activators" (like Bid and Bim), can directly bind to and activate the pro-apoptotic effector proteins BAX and BAK. numberanalytics.commdpi.com In the "sensitizer" or "indirect" model, another group of BH3-only proteins binds to and neutralizes the anti-apoptotic BCL-2 proteins, thereby liberating the effector proteins BAX and BAK to become active. mdpi.comresearchgate.net

Classification and Functional Roles of Anti-apoptotic and Pro-apoptotic Multidomain BCL-2 Family Members

The BCL-2 protein family can be broadly categorized into three main subfamilies based on their function and the presence of BCL-2 homology (BH) domains (BH1, BH2, BH3, and BH4). frontiersin.orgwikipedia.org

BCL-2 Family SubgroupPrimary FunctionKey Members
Anti-apoptotic (Pro-survival) Inhibit apoptosis by binding to and sequestering pro-apoptotic members.BCL-2, BCL-XL, BCL-W, MCL-1, A1 frontiersin.orgoncotarget.com
Pro-apoptotic Effector (Multidomain) Induce apoptosis by forming pores in the mitochondrial outer membrane.BAX, BAK frontiersin.orgoncotarget.com
Pro-apoptotic BH3-only Sense apoptotic stimuli and initiate the apoptotic cascade.Bid, Bim, Bad, Puma, Noxa mdpi.comoncotarget.com

Anti-apoptotic proteins , such as BCL-2 and BCL-XL, contain all four BH domains and are crucial for cell survival. frontiersin.orgresearchgate.net They prevent apoptosis by binding to and inhibiting the pro-apoptotic effector proteins BAX and BAK. pnas.org

Pro-apoptotic effector proteins , BAX and BAK, possess BH1, BH2, and BH3 domains. frontiersin.org In a healthy cell, they exist in an inactive state. Upon receiving an apoptotic signal, they undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane, leading to its permeabilization. nih.gov

The balance between these pro- and anti-apoptotic proteins is a critical determinant of a cell's fate.

The Role of Bid in Apoptotic Pathway Interconnection

Bid as a BH3-only Protein Linking Death Receptor Signaling to the Mitochondrial Pathway

Bid holds a unique position within the BCL-2 family as a key molecular link between the extrinsic and intrinsic apoptotic pathways. mdpi.comresearchgate.net In the extrinsic pathway, the activation of caspase-8 by death receptors leads to the cleavage of the full-length Bid protein into a truncated form known as tBid (truncated Bid). abcam.cnspandidos-publications.com This cleavage exposes the BH3 domain of Bid, which is critical for its pro-apoptotic activity. nih.gov

Once activated, tBid translocates from the cytosol to the mitochondria. researchgate.net At the mitochondrial outer membrane, tBid can directly activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. pnas.orgwikipedia.org This effectively amplifies the death signal initiated by the extrinsic pathway by engaging the intrinsic mitochondrial pathway. spandidos-publications.com

Functional Significance of the Bid BH3 (80-99) Peptide Domain

The Bid BH3 (80-99) peptide corresponds to the amino acid sequence of the BH3 domain of the human Bid protein. anaspec.com This domain is the primary functional element responsible for Bid's pro-apoptotic activity. medchemexpress.com The BH3 domain mediates the interaction of Bid with other BCL-2 family members. wikipedia.org Specifically, the Bid BH3 domain can bind to a hydrophobic groove on the surface of anti-apoptotic proteins like BCL-2 and BCL-XL, thereby neutralizing their inhibitory function. wikipedia.org More importantly, the exposed BH3 domain of tBid can directly interact with and activate BAX and BAK, triggering their oligomerization and the subsequent permeabilization of the mitochondrial membrane. psu.edu

The synthesis of the Bid BH3 (80-99) peptide, particularly when labeled with a fluorescent tag like FAM, provides a powerful research tool. medchemexpress.comtargetmol.com This labeled peptide allows for the direct visualization and quantification of its binding to other BCL-2 family proteins in various experimental assays. It is instrumental in studying the kinetics and affinity of these interactions, elucidating the precise mechanisms of apoptosis regulation, and screening for potential therapeutic agents that target these protein-protein interactions.

Rationale for Fluorescein Amidite (FAM) Labeling in Apoptosis Research

The use of fluorescent labels has revolutionized the study of cellular processes. In apoptosis research, attaching a fluorescent tag like FAM to a biologically active peptide such as Bid BH3 (80-99) provides a powerful method for elucidating complex signaling pathways. qyaobio.comcreative-peptides.com

Application of Fluorescently Labeled Peptides in Biochemical and Cellular Assays

Fluorescently labeled peptides are indispensable tools in modern biochemistry and cell biology. qyaobio.comlubio.ch Their applications are diverse and include:

Studying Protein-Peptide Interactions: By labeling a peptide, researchers can monitor its binding to target proteins, providing insights into binding affinities and kinetics. jpt.com

Enzyme Activity Assays: Fluorescent peptides can be designed as substrates for specific enzymes. genscript.com Cleavage of the peptide by the enzyme results in a change in the fluorescent signal, allowing for the quantification of enzyme activity. genscript.com

Cellular Imaging: One of the most powerful applications is the visualization of peptides within living or fixed cells using fluorescence microscopy. qyaobio.comcreative-peptides.com This allows for the study of peptide localization, trafficking, and co-localization with other cellular components. jpt.com

High-Throughput Screening: The high sensitivity of fluorescence makes it ideal for high-throughput screening assays to identify molecules that modulate specific biological pathways. creative-peptides.com

Specific Advantages of FAM as a Reporter Moiety for In Vitro and Cellular Studies

Fluorescein Amidite (FAM) is a derivative of fluorescein, a widely used green fluorescent dye. sbsgenetech.comaatbio.com Its popularity as a fluorescent label for peptides and other biomolecules stems from several key advantages:

High Fluorescence Quantum Yield: FAM exhibits bright fluorescence, meaning it efficiently converts absorbed light into emitted light, leading to high sensitivity in detection. lubio.chaatbio.com

Good Water Solubility: Its solubility in aqueous buffers makes it suitable for use in biological assays. aatbio.com

Well-Characterized Spectral Properties: FAM has a well-defined excitation and emission spectrum, absorbing light maximally at around 495 nm and emitting at approximately 520 nm. sbsgenetech.com This makes it compatible with common fluorescence microscopy and detection instrumentation.

Chemical Stability: The FAM molecule is chemically stable under the conditions typically used for peptide synthesis and biological experiments. sbsgenetech.com

Versatility in Labeling: FAM can be readily attached to peptides, most commonly at the N-terminus or on specific amino acid side chains. qyaobio.comaatbio.com

The combination of the biologically active Bid BH3 peptide with the robust and sensitive detection offered by FAM labeling provides researchers with a potent tool to dissect the molecular intricacies of apoptosis.

Interactive Data Tables

Table 1: Properties of FAM (Fluorescein Amidite)

PropertyValue
Excitation Maximum~495 nm sbsgenetech.com
Emission Maximum~520 nm sbsgenetech.com
Common ApplicationsLabeling peptides, oligonucleotides aatbio.com
Color of FluorescenceGreen sbsgenetech.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C116H171N33O38S B12374485 Bid BH3 (80-99), FAM labeled

Properties

Molecular Formula

C116H171N33O38S

Molecular Weight

2667.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C116H171N33O38S/c1-14-53(8)89(147-104(176)74(43-82(118)154)142-96(168)67(21-18-35-127-114(121)122)138-109(181)90(54(9)15-2)149-110(182)91(55(10)16-3)148-105(177)77(46-87(162)163)144-97(169)69(30-32-84(156)157)136-94(166)58-23-26-63-62(39-58)112(185)187-116(63)64-27-24-60(151)41-79(64)186-80-42-61(152)25-28-65(80)116)108(180)132-57(12)93(165)134-66(20-17-34-126-113(119)120)95(167)141-73(40-59-47-125-50-130-59)101(173)140-72(38-51(4)5)100(172)131-56(11)92(164)135-68(29-31-81(117)153)99(171)146-88(52(6)7)107(179)129-48-83(155)133-75(44-85(158)159)102(174)145-78(49-150)106(178)137-70(33-37-188-13)98(170)143-76(45-86(160)161)103(175)139-71(111(183)184)22-19-36-128-115(123)124/h23-28,39,41-42,47,50-57,66-78,88-91,150-152H,14-22,29-38,40,43-46,48-49H2,1-13H3,(H2,117,153)(H2,118,154)(H,125,130)(H,129,179)(H,131,172)(H,132,180)(H,133,155)(H,134,165)(H,135,164)(H,136,166)(H,137,178)(H,138,181)(H,139,175)(H,140,173)(H,141,167)(H,142,168)(H,143,170)(H,144,169)(H,145,174)(H,146,171)(H,147,176)(H,148,177)(H,149,182)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,183,184)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t53-,54-,55-,56-,57-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,88-,89-,90-,91-/m0/s1

InChI Key

LPYGCOPVEHQUSA-GVUDQSTCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Molecular Mechanisms and Interactions of Bid Bh3 80 99 , Fam Labeled

Activation Mechanisms of Endogenous Bid and Formation of Truncated Bid (tBid)

In healthy cells, Bid is predominantly an inactive cytosolic monomer. Its activation is a critical step that links extrinsic apoptotic signals, such as those from death receptors, to the intrinsic mitochondrial pathway of cell death. This activation process involves proteolytic cleavage and is further regulated by complex post-translational modifications.

Caspase-8-Mediated Proteolytic Cleavage of Bid

A primary mechanism for Bid activation is through proteolytic cleavage by caspase-8. nih.gov Following the stimulation of cell surface death receptors like Fas, an intracellular signaling cascade leads to the activation of caspase-8. nih.gov Active caspase-8 then identifies and cleaves the full-length Bid protein within an unstructured loop. nih.gov This cleavage occurs specifically at the aspartic acid residue at position 60 (Asp60). nih.govresearchgate.netresearchgate.net

This proteolytic event generates two fragments: a smaller N-terminal fragment and a larger C-terminal fragment known as truncated Bid (tBid). nih.gov The cleavage unmasks the BH3 domain within tBid, which is essential for its pro-apoptotic function. nih.gov Following its generation, tBid translocates from the cytosol to the outer mitochondrial membrane, where it executes its deadly function by engaging with other Bcl-2 family members. nih.govnih.gov This translocation is a critical event, transforming an external death signal into an internal commitment to mitochondrial-mediated apoptosis. nih.gov

Regulation of Bid Activation by Post-Translational Modifications (e.g., Phosphorylation Events)

The activation and function of Bid are not solely dependent on cleavage; they are also intricately regulated by post-translational modifications, most notably phosphorylation. These modifications can either enhance or inhibit Bid's pro-apoptotic potential, adding a sophisticated layer of control to the apoptotic process.

One key regulatory event occurs during mitosis. As a cell enters mitosis, Bid is phosphorylated on serine 66 (Ser66). nih.gov This phosphorylation does not immediately trigger apoptosis but instead "primes" the mitochondria, making the cell highly dependent on anti-apoptotic Bcl-2 proteins for survival. nih.gov If the cell experiences a delay in exiting mitosis (mitotic arrest), this phosphorylated form of Bid helps to sensitize the cell to apoptosis, acting as a safeguard against aneuploidy and potential oncogenesis. nih.govnih.gov

Conversely, phosphorylation can also serve a protective role. In response to certain cellular stresses, c-Jun N-terminal kinases (JNK1/2) can phosphorylate Bid at threonine 59 (Thr59). This site is located within the caspase-8 cleavage recognition sequence. Phosphorylation at this position can hinder or prevent caspase-8 from cleaving Bid, thereby resulting in an accumulation of the full-length, less active form of the protein and delaying the onset of apoptosis.

Phosphorylation Site Kinase Functional Consequence
Serine 66Mitotic KinasesPrimes mitochondria for apoptosis during prolonged mitotic arrest. nih.govnih.gov
Threonine 59JNK1/2Protects Bid from Caspase-8 cleavage, leading to accumulation of full-length Bid.

Direct Activation of Effector BCL-2 Proteins by Bid BH3 (80-99)

The core function of activated Bid (tBid), and by extension the Bid BH3 (80-99) peptide, is to directly engage and activate the effector proteins of the Bcl-2 family, namely Bax and Bak. This direct activation is the crucial step that leads to the permeabilization of the mitochondrial outer membrane.

Interaction and Direct Activation of Bax and Bak by Truncated Bid (tBid) and Bid BH3 (80-99)

Once tBid is localized to the mitochondrial membrane, its exposed BH3 domain can directly interact with the effector proteins Bax and Bak. nih.govtandfonline.com In their inactive state, Bax is a soluble monomer in the cytosol, while Bak is an integral protein of the mitochondrial membrane. nih.gov The binding of the tBid BH3 domain to a hydrophobic groove in Bax and Bak induces a significant conformational change in these effector proteins. nih.gov

This interaction triggers a stepwise activation process. For Bax, the binding of tBid's BH3 domain causes the exposure of Bax's own BH3 domain and its C-terminal transmembrane domain, facilitating its insertion into the mitochondrial outer membrane. nih.govnih.gov For Bak, which is already at the membrane, the interaction with tBid initiates a similar conformational change that exposes its BH3 domain. nih.gov This "direct activation" model positions tBid and other "activator" BH3-only proteins like Bim and Puma as the primary initiators of Bax and Bak activation. nih.govnih.gov

Mechanism of Effector Protein Oligomerization and Pore Formation in Mitochondrial Membranes

Following their activation by tBid, Bax and Bak undergo homo-oligomerization, forming higher-order structures within the mitochondrial outer membrane. nih.gov This process begins with the formation of symmetric dimers, driven by the interaction of the newly exposed BH3 domain of one activated Bax or Bak molecule with the hydrophobic groove of another. nih.gov

These dimers then assemble into larger oligomers, which are responsible for creating pores in the mitochondrial outer membrane. nih.gov The precise structure of these pores is an area of active research, with evidence suggesting they are heterogeneous structures, potentially including arcs and rings, that are either partially or fully lined by the Bax/Bak oligomers. nih.gov The formation of these pores, often referred to as mitochondrial outer membrane permeabilization (MOMP), is considered the "point of no return" in the apoptotic pathway. It allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, which in turn activates the downstream caspase cascade and executes cell death. nih.gov

Sequestration and Neutralization of Anti-Apoptotic BCL-2 Proteins by Bid BH3 (80-99)

In addition to its role as a direct activator of effector proteins, the Bid BH3 domain plays a second, complementary role in promoting apoptosis by neutralizing the anti-apoptotic members of the Bcl-2 family. These proteins, such as Bcl-2 itself, Bcl-xL, and Mcl-1, function to preserve cell viability by binding to and sequestering pro-apoptotic proteins. nih.gov

The Bid BH3 domain, as represented by the Bid BH3 (80-99) peptide, can bind with high affinity to the same hydrophobic groove on these anti-apoptotic proteins that would otherwise be occupied by Bax, Bak, or activator BH3-only proteins. nih.govnih.gov By sequestering these "guardians" of the cell, tBid performs two critical functions simultaneously. First, it prevents the anti-apoptotic proteins from inhibiting Bax and Bak that have already been activated. nih.gov Second, it can displace other activator BH3-only proteins (like Bim) that may have been sequestered by the anti-apoptotic proteins, freeing them to further activate Bax and Bak. nih.gov This dual-function mechanism, combining direct activation of effectors and neutralization of inhibitors, makes tBid a particularly potent and efficient amplifier of the apoptotic signal. tandfonline.comyoutube.com

Interacting Protein Class Specific Examples Functional Outcome of Bid BH3 Interaction
Pro-apoptotic Effector ProteinsBax, BakDirect activation, inducing conformational changes that lead to oligomerization and pore formation. nih.govnih.gov
Anti-apoptotic ProteinsBcl-2, Bcl-xL, Mcl-1Sequestration and neutralization, preventing them from inhibiting Bax and Bak. nih.govnih.gov

Binding of Bid BH3 (80-99) to Anti-Apoptotic Bcl-2, Bcl-xL, and Mcl-1

The primary mechanism by which BH3-only proteins like Bid initiate apoptosis is through their interaction with anti-apoptotic members of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1. These anti-apoptotic proteins act as guardians of the cell, preventing premature cell death by sequestering pro-apoptotic proteins. The BH3 domain of Bid is an alpha-helical structure that binds to a hydrophobic groove on the surface of these anti-apoptotic proteins.

Fluorescence polarization assays are a common method to quantify these binding affinities. In such assays, a small fluorescently labeled molecule, like the FAM-labeled Bid BH3 (80-99) peptide, is used. When this peptide is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. However, upon binding to a larger protein, such as Bcl-2, Bcl-xL, or Mcl-1, its rotation slows down, leading to an increase in fluorescence polarization. This change allows for the determination of the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Research has shown that the Bid BH3 domain exhibits a high affinity for several anti-apoptotic Bcl-2 family members. This interaction is crucial for neutralizing their protective function and allowing the apoptotic cascade to proceed.

Anti-Apoptotic ProteinBinding Affinity (Kd/IC50)Assay Method
Bcl-2Data not specifically available for FAM-labeled Bid BH3 (80-99); however, unlabeled Bid BH3 peptides show nanomolar affinity.Fluorescence Polarization
Bcl-xL~3.36 nM (for a FITC-labeled Bid BH3 peptide) nih.govFluorescence Polarization nih.gov
Mcl-1Bid BH3 is known to bind Mcl-1, but with generally lower affinity compared to Bcl-xL. Specific quantitative data for the 80-99 FAM-labeled peptide is not readily available.Various binding assays

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

A crucial event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane (MOMP). This process leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to cell death.

Role of tBid in Cytochrome c Release from the Mitochondrial Intermembrane Space

In response to certain apoptotic signals, particularly from the extrinsic pathway involving death receptors like Fas, the full-length Bid protein is cleaved by caspase-8. This cleavage generates a truncated form of Bid, known as tBid, which then translocates to the mitochondria. nih.gov

At the mitochondrial outer membrane, tBid acts as a potent activator of the effector proteins Bax and Bak. nih.gov The interaction of tBid with these proteins induces a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. researchgate.net These pores are large enough to allow the passage of proteins from the intermembrane space, most notably cytochrome c. nih.gov The release of cytochrome c into the cytosol is a point of no return in the apoptotic process. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases to execute cell death. nih.gov

Proposed Mechanisms of tBid-Induced Mitochondrial Permeabilization and Membrane Stress

The precise mechanism by which tBid induces MOMP is multifaceted and involves several proposed models. One prominent model is the direct activation of Bax and Bak by tBid. In this model, tBid's BH3 domain interacts with a specific trigger site on Bax and Bak, causing a conformational change that exposes their own BH3 domains and facilitates their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. nih.gov

Another aspect of tBid-induced membrane stress involves its interaction with the mitochondrial lipid cardiolipin. Cardiolipin is a unique phospholipid found predominantly in the inner mitochondrial membrane, with a smaller amount in the outer membrane. tBid has been shown to interact with cardiolipin, which may facilitate its localization to the mitochondria and promote the oligomerization of Bax and Bak. researchgate.net This interaction can also induce changes in the curvature and stress of the mitochondrial membrane, potentially contributing to pore formation.

Furthermore, some studies suggest that tBid itself can form oligomers within the mitochondrial membrane, which may contribute to membrane destabilization and the formation of lipidic pores, although the primary mechanism is believed to be through the activation of Bax and Bak.

Interplay with Other Apoptotic Regulators and Signaling Pathways

The regulation of Bid and its role in apoptosis are intricately connected with other cellular signaling pathways, most notably those governed by the tumor suppressor protein p53.

p53-Mediated Transcriptional and Non-Transcriptional Regulation of Bid

The tumor suppressor p53 is a critical regulator of the cellular response to stress, including DNA damage. p53 can induce apoptosis through both transcriptional and non-transcriptional mechanisms that involve Bid.

Transcriptional Regulation: In response to DNA damage, p53 is activated and functions as a transcription factor. One of the genes that p53 can transcriptionally upregulate is the BID gene. researchgate.net Studies have identified p53-binding sites in the BID gene, and upon activation, p53 can bind to these sites and increase the expression of Bid mRNA and protein. researchgate.net This increased level of Bid protein "primes" the cell for apoptosis, making it more sensitive to subsequent apoptotic stimuli. This transcriptional regulation of Bid by p53 is an important component of the DNA damage response and contributes to the tumor-suppressing function of p53. nih.gov

Non-Transcriptional Regulation: In addition to its role as a transcription factor, p53 can also exert pro-apoptotic effects directly at the mitochondria. Cytoplasmic p53 can translocate to the mitochondria, where it can interact with Bcl-2 family proteins. Some evidence suggests that mitochondrial p53 can act as a BH3-only protein, binding to anti-apoptotic proteins like Bcl-xL and Mcl-1. This interaction can lead to the displacement and activation of pro-apoptotic proteins, including potentially facilitating the activation of Bax and Bak. While the direct interaction of p53 with Bid at the mitochondria is less characterized, p53's ability to disrupt the sequestration of activator BH3-only proteins by anti-apoptotic members provides an indirect mechanism to promote Bid-like functions. nih.gov

Cross-talk and Coordination with Caspase-2 and ATM/ATR Kinase Pathways

The Bid (BH3 interacting-domain death agonist) protein serves as a critical sensor for cellular stress, linking upstream damage signals to the core apoptotic machinery. While the FAM-labeled Bid BH3 (80-99) peptide represents the functional pro-apoptotic domain responsible for interacting with Bcl-2 family proteins, the regulation of the full-length Bid protein involves complex cross-talk with other signaling cascades, notably the Caspase-2 and the Ataxia-Telangiectasia Mutated (ATM)/ATM and Rad3-related (ATR) kinase pathways. These interactions are crucial for coordinating the cellular response to genotoxic stress, determining whether a cell undergoes cell cycle arrest and DNA repair or commits to apoptosis.

The ATM and ATR kinases are primary regulators of the DNA damage response (DDR). nih.gov In response to DNA double-strand breaks (DSBs), ATM is activated, while ATR responds to single-stranded DNA that forms during replicative stress. nih.govnih.gov Research has identified the full-length Bid protein as a downstream effector of ATM. nih.govresearchgate.netnih.gov Following DNA damage, ATM phosphorylates Bid at specific consensus sites. researchgate.netnih.gov This phosphorylation event is distinct from Bid's pro-apoptotic function and plays a role in the intra-S phase cell cycle checkpoint, potentially contributing to a pro-survival response by allowing time for DNA repair. nih.govresearchgate.netnih.gov

Conversely, some studies have indicated that Bid can also function upstream to facilitate ATR activation. During replicative stress, Bid has been shown to interact with ATR interacting protein (ATRIP) and Replication Protein A (RPA), promoting the accumulation of the ATR-ATRIP complex on chromatin. nih.gov This suggests a role for Bid in amplifying the ATR-directed checkpoint signaling. researchgate.net

Caspase-2, a highly conserved initiator caspase, is also activated in response to various stimuli, including genotoxic stress, and its activation can be linked to the ATM/ATR pathways. mdpi.commdpi.com A key mechanism by which Caspase-2 executes a death signal is through the cleavage of full-length Bid into its truncated form, tBid. mdpi.com This cleavage exposes the BH3 domain—the very sequence represented by the Bid BH3 (80-99) peptide. Once exposed, tBid translocates to the mitochondria to activate the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. nih.govnih.gov

Therefore, the coordination between these pathways creates a sophisticated network for managing DNA damage. ATM/ATR can initiate a pro-survival response that involves Bid phosphorylation and cell cycle arrest. However, under conditions of irreparable damage, these same kinases can lead to the activation of Caspase-2. mdpi.com Activated Caspase-2 then cleaves Bid, unleashing the potent pro-apoptotic activity of the BH3 domain, which commits the cell to apoptosis. The FAM-labeled Bid BH3 (80-99) peptide is a crucial research tool that mimics this final, active state of the protein, allowing for detailed study of its interactions at the mitochondria. anaspec.comharvard.edu

Table 1: Key Proteins in the Bid-Mediated DNA Damage Response

Protein Class/Family Primary Role in this Context Interaction with Bid
Bid BH3-only Bcl-2 Family Pro-apoptotic signaling; DNA damage sensor Serves as a substrate for ATM kinase and Caspase-2. Its BH3 domain (aa 80-99) is the key effector domain.
Caspase-2 Initiator Caspase Protease that executes apoptotic signals Cleaves full-length Bid to its active, truncated form (tBid), exposing the BH3 domain. mdpi.com
ATM Kinase PI3K-like Kinase Master regulator of the DNA double-strand break response Phosphorylates full-length Bid to regulate the intra-S phase cell cycle checkpoint. nih.govresearchgate.netnih.gov
ATR Kinase PI3K-like Kinase Master regulator of the replicative stress response Full-length Bid can facilitate the recruitment and activation of the ATR-ATRIP complex. nih.govresearchgate.net

| BAX/BAK | Multi-domain Bcl-2 Family | Pro-apoptotic effector proteins | Directly activated by the Bid BH3 domain, leading to mitochondrial outer membrane permeabilization. nih.govharvard.edu |

Table 2: Research Findings on Pathway Cross-talk

Pathway Interaction Key Finding Implication for Cell Fate Reference
ATM → Bid ATM phosphorylates Bid in response to DNA double-strand breaks. This interaction is linked to the S-phase cell cycle arrest, suggesting a pro-survival or repair-oriented role initially. researchgate.netnih.gov
Bid → ATR Bid facilitates the accumulation of the ATR-ATRIP complex at sites of replicative stress. Bid may amplify the DNA damage signal to ensure a robust and efficient checkpoint activation. nih.govresearchgate.net
ATM/ATR → Caspase-2 Activation of ATM/ATR following irreparable DNA damage can lead to the activation of Caspase-2. This represents a switch from a pro-survival/repair signal to a pro-death signal. mdpi.com

| Caspase-2 → Bid | Activated Caspase-2 cleaves Bid to generate tBid, exposing the BH3 domain. | This is a critical commitment step, directly linking the upstream DNA damage signal to the mitochondrial apoptotic machinery. | mdpi.com |

Advanced Research Methodologies and Applications of Bid Bh3 80 99 , Fam Labeled

Quantitative Analysis of Protein-Protein Interactions

The interaction between pro- and anti-apoptotic members of the BCL-2 protein family is a crucial control point for apoptosis. mdpi.comprospecbio.com FAM-labeled Bid BH3 (80-99) serves as a high-affinity probe for studying these interactions.

Fluorescence Polarization (FP) Assays for Characterizing Binding Affinity to BCL-2 Family Proteins

Fluorescence Polarization (FP) is a widely used technique to measure the binding of the FAM-labeled Bid BH3 peptide to anti-apoptotic BCL-2 family proteins like Bcl-2, Bcl-xL, and Mcl-1. targetmol.comresearchgate.netresearchgate.net When the small, rapidly rotating FAM-Bid BH3 peptide is excited with plane-polarized light, it emits depolarized light. Upon binding to a larger protein, the rotation of the complex slows significantly, resulting in an increase in the polarization of the emitted light. columbia.edu This change in polarization is directly proportional to the fraction of bound peptide, allowing for the determination of binding affinities (dissociation constants, Kd). researchgate.net

For instance, a study using a fluorescein-labeled Bid BH3 peptide determined the binding affinity for Bcl-xL. researchgate.net FP assays have demonstrated that the FAM-Bid BH3 peptide binds with high affinity to several anti-apoptotic proteins, making it an excellent tool for quantifying these interactions. targetmol.comselleck.co.jp

Table 1: Example Data from FP Binding Assays

Anti-Apoptotic ProteinLigandReported Kd or Ki (nM)Assay Type
Bcl-xLFluorescent Bad Peptide21.48Direct Binding
Bcl-xLFAM-Bak Peptide6Direct Binding
Mcl-1FAM-Bid Peptide1.71Direct Binding
Bcl-2(R)-(-)-Gossypol acetic acid320 (Ki)Competitive Binding
Bcl-xL(R)-(-)-Gossypol acetic acid480 (Ki)Competitive Binding
Mcl-1(R)-(-)-Gossypol acetic acid180 (Ki)Competitive Binding

Fluorescence Resonance Energy Transfer (FRET) for Real-time and Live-Cell Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions in living cells. researchgate.net In the context of apoptosis research, FRET can be used to monitor the interaction of Bid with other BCL-2 family proteins in real-time. nih.gov A common FRET pair for this purpose is Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). embopress.org For example, a FRET probe can be constructed by fusing CFP and YFP to a full-length Bid protein. nih.gov When Bid is in its inactive state, CFP and YFP are in close proximity, allowing for FRET to occur. Upon activation and conformational change, the distance between CFP and YFP increases, leading to a loss of FRET. This change in the FRET signal can be used to visualize the dynamics of Bid activation during apoptosis. nih.gov

Studies have successfully used FRET to observe the timing of Bid activation following apoptotic stimuli like UV irradiation, demonstrating that it is a rapid, caspase-8-dependent event that coincides with the collapse of the mitochondrial membrane potential. nih.gov

Competitive Binding Assays Utilizing FAM-Labeled Bid BH3 for Inhibitor Screening

Competitive binding assays using FAM-labeled Bid BH3 are a cornerstone of high-throughput screening (HTS) for identifying small molecule inhibitors of anti-apoptotic BCL-2 proteins. researchgate.netnih.gov In this assay format, a constant concentration of the target anti-apoptotic protein and FAM-Bid BH3 are incubated together, resulting in a high FP signal. targetmol.com When a compound that binds to the same site on the anti-apoptotic protein is introduced, it displaces the FAM-Bid BH3 peptide, leading to a decrease in the FP signal. nih.gov The concentration at which an inhibitor displaces 50% of the bound peptide is known as the IC50 value, which is a measure of the inhibitor's potency. targetmol.com

These assays have been successfully used to screen large chemical libraries and identify potent inhibitors for proteins like Bcl-2, Bcl-xL, and Mcl-1. researchgate.netresearchgate.net For example, a competitive FP assay was instrumental in identifying inhibitors of Bfl-1, another anti-apoptotic Bcl-2 family member. nih.gov

Table 2: Example of Inhibitor Screening Data using FAM-Bid BH3

Target ProteinInhibitorReported Ki (μM)
Bcl-xLJacarelhyperol A0.46
Bcl-2Jacarelhyperol A0.43
Mcl-1Jacarelhyperol A1.69

Assessment of Mitochondrial Integrity and Apoptotic Progression

Mitochondria play a central role in the intrinsic apoptotic pathway, and FAM-labeled Bid BH3 can be used to probe key events in this process. bioradiations.com

Assays for Monitoring Mitochondrial Outer Membrane Permeabilization (MOMP)

Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical, "point-of-no-return" step in apoptosis, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space. bioradiations.combiorxiv.org The pro-apoptotic protein Bid, upon activation, translocates to the mitochondria and induces MOMP by activating Bax and Bak. prospecbio.comnih.gov

FAM-labeled Bid BH3 can be used in assays to study the process of MOMP. For instance, by incubating isolated mitochondria with FAM-Bid BH3, researchers can monitor its binding to the mitochondrial outer membrane. nih.gov Subsequent treatment with potential inhibitors or other BCL-2 family proteins can then be assessed by measuring the displacement of the fluorescent peptide, providing insights into the regulation of MOMP. nih.gov Furthermore, the release of fluorescently labeled dextrans from isolated mitochondrial outer membrane vesicles can be monitored to observe pore formation induced by proteins like Bax in the presence of activators like cleaved Bid. semanticscholar.org

Evaluation of Cytochrome c Release and Mitochondrial Membrane Potential Changes

Following MOMP, cytochrome c is released from the mitochondria into the cytosol, where it triggers the activation of caspases and execution of apoptosis. prospecbio.comnih.gov Assays using FAM-labeled Bid BH3 can indirectly assess cytochrome c release. The release of FAM-Bid BH3 from mitochondria has been shown to parallel the release of cytochrome c. nih.gov

A key event preceding or occurring concurrently with MOMP is the collapse of the mitochondrial membrane potential (ΔΨm). nih.govbioradiations.com This can be monitored using potentiometric dyes like TMRE or TMRM. bioradiations.com Studies have shown that Bid activation, which can be tracked using FRET, coincides with the collapse of the mitochondrial membrane potential. nih.gov Some assay kits combine a FAM-labeled caspase inhibitor with a cationic dye to simultaneously measure caspase activation and changes in mitochondrial membrane potential, providing a multi-parametric view of apoptotic progression. antibodiesinc.com

Investigations of Apoptosis Induction in Cellular Models utilizing Bid BH3 (80-99), FAM Labeled

The FAM-labeled Bid BH3 (80-99) peptide is instrumental in studying the induction of apoptosis within cellular models. Its fluorescent tag allows for direct visualization and tracking, providing insights into its interaction with cellular components and the subsequent apoptotic cascade.

Strategies for Cellular Delivery and Uptake of Labeled Peptides

Effective delivery of labeled peptides like this compound, into living cells is crucial for studying their intracellular activity. Several strategies have been developed to facilitate their uptake, as peptides themselves often have poor membrane permeability.

Cell-Penetrating Peptides (CPPs) : One common approach is the conjugation of the labeled peptide to a cell-penetrating peptide (CPP). creative-peptides.commdpi.com CPPs are short peptides that can traverse the plasma membrane and deliver a variety of molecular cargo, including other peptides, into the cytoplasm. encyclopedia.pubnih.gov Examples of well-characterized CPPs include TAT (derived from the HIV-1 TAT protein) and Penetratin. encyclopedia.pubnih.gov The mechanism of uptake for CPP-conjugated cargo can involve direct translocation across the membrane or endocytosis. mdpi.com

Polymer-Based Carriers : Novel diblock copolymers have been designed to act as carriers for pro-apoptotic peptides. These polymers can be engineered to have a hydrophilic block to enhance solubility and a pH-responsive block that becomes membrane-disruptive in the acidic environment of endosomes, facilitating the release of the peptide into the cytosol. nih.gov

Direct Incubation : In some experimental systems, particularly with permeabilized cells, direct incubation with the FAM-labeled peptide is sufficient for it to access its intracellular targets. researchgate.netrsc.org This method is often used in techniques like BH3 profiling to assess the apoptotic potential of mitochondria directly. mdpi.com

The efficiency of cellular uptake can be monitored and quantified using techniques like fluorescence microscopy and flow cytometry, which detect the FAM fluorophore. researchgate.netresearchgate.netnih.gov

Studying Cellular Responses and Apoptotic Phenotypes Triggered by Bid BH3 (80-99)

Once inside the cell, this compound, can interact with Bcl-2 family proteins and trigger apoptotic responses. The ability to monitor these events provides valuable data on the mechanisms of apoptosis.

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP) : A key event in apoptosis is the permeabilization of the outer mitochondrial membrane. The Bid BH3 peptide is known to directly activate BAK and, to a lesser extent, BAX, leading to their oligomerization and the formation of pores in the mitochondrial membrane. harvard.eduharvard.edunih.gov This can be observed through the release of mitochondrial components like cytochrome c into the cytosol. researchgate.net

BH3 Profiling : This technique utilizes various BH3 peptides, including Bid BH3, to assess a cell's "priming" for apoptosis. mdpi.comharvard.edu By exposing permeabilized cells to the Bid BH3 peptide, researchers can determine the sensitivity of the cell's mitochondria to apoptotic stimuli. Cells that are "primed" will readily undergo MOMP in response to the peptide. mdpi.comresearchgate.net

Observation of Apoptotic Morphology : The introduction of the Bid BH3 peptide can lead to characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and nuclear fragmentation. exp-oncology.com.ua These changes can be visualized using microscopy techniques.

A summary of cellular responses to Bid BH3 peptide delivery is presented in the table below.

Cellular ResponseDescriptionKey Interacting Proteins
MOMP Induction The peptide directly activates pro-apoptotic effector proteins, leading to the permeabilization of the mitochondrial outer membrane.BAK, BAX harvard.edunih.gov
Cytochrome c Release Following MOMP, cytochrome c is released from the mitochondria into the cytosol, a key step in activating the caspase cascade.
Apoptotic Priming In BH3 profiling assays, the peptide reveals the cell's proximity to the apoptotic threshold by inducing MOMP in primed cells.Anti-apoptotic Bcl-2 family proteins mdpi.com

Development of Novel Probes and Tools for Apoptosis Research

The unique properties of this compound, have led to its use in the development of advanced tools and assays for apoptosis research, particularly in the context of drug discovery.

Utilization of FAM-Labeled Bid BH3 in High-Throughput Screening Platforms

High-throughput screening (HTS) is a key strategy in drug discovery for identifying compounds that modulate a specific biological pathway. FAM-labeled Bid BH3 peptide is a valuable reagent in HTS assays designed to find new anti-cancer drugs.

Fluorescence Polarization (FP) Assays : FP is a widely used technique in HTS to study molecular interactions. nih.govnih.gov In this assay, the FAM-labeled Bid BH3 peptide is incubated with an anti-apoptotic Bcl-2 family protein, such as Bcl-xL or Bfl-1. researchgate.netresearchgate.netnih.gov The binding of the large protein to the small fluorescent peptide causes the complex to tumble more slowly in solution, resulting in a high fluorescence polarization signal. When a small molecule inhibitor (a potential drug candidate) binds to the anti-apoptotic protein, it displaces the FAM-labeled Bid BH3 peptide. nih.gov This displacement leads to a decrease in the polarization signal, which can be readily detected. nih.govresearchgate.netnih.gov This method has been successfully used to screen large compound libraries for inhibitors of various anti-apoptotic proteins. researchgate.netnih.gov

The table below outlines the principles of a competitive FP assay using FAM-labeled Bid BH3.

Assay ComponentRoleExpected FP Signal
FAM-Bid BH3 (80-99) Fluorescent tracer that binds to the target protein.Low (when unbound)
Anti-apoptotic Protein (e.g., Bfl-1) Target protein that binds the fluorescent tracer.High (when bound to tracer)
Test Compound (Inhibitor) Displaces the fluorescent tracer from the target protein.Lowers the overall signal

Applications in Investigating BH3 Mimetics and Anti-Apoptotic Protein Inhibitors

Beyond initial screening, FAM-labeled Bid BH3 is crucial for characterizing the activity and specificity of BH3 mimetic drugs and other inhibitors of anti-apoptotic proteins.

Determining Binding Affinity and Specificity : Competitive binding assays, such as the FP assay described above, can be used to determine the binding affinity (e.g., IC50 or Ki values) of a lead compound for its target anti-apoptotic protein. researchgate.netresearchgate.net By performing these assays with a panel of different anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the specificity of the inhibitor can be determined. nih.govnih.gov

Validating On-Target Activity : In cell-based assays, the ability of a BH3 mimetic to induce apoptosis can be correlated with its ability to disrupt the interaction between anti-apoptotic proteins and pro-apoptotic BH3-only proteins. oncotarget.com While not a direct application of the labeled peptide itself, the foundational understanding of these interactions gained from in vitro assays with FAM-labeled Bid BH3 is essential for interpreting the results of these cellular experiments.

The use of FAM-labeled Bid BH3 (80-99) in these advanced research methodologies continues to provide significant insights into the molecular mechanisms of apoptosis and facilitates the discovery and development of novel therapeutics that target this fundamental cellular process.

Advanced Research Directions and Translational Implications Academic Focus

Elucidating Allosteric Regulation and Conformational Dynamics

Structural Biology Approaches to Characterize Bid BH3 (80-99) Interactions with BCL-2 Family Members

The interaction between the Bid BH3 domain and other Bcl-2 family proteins is a key regulatory point in apoptosis. wikipedia.orgnumberanalytics.com Structural biology techniques are paramount in deciphering the molecular details of these interactions.

X-ray Crystallography and NMR Spectroscopy: These high-resolution techniques have been instrumental in revealing the binding interface between BH3 peptides and the hydrophobic groove of anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL. tcdb.orgrcsb.orgresearchgate.net For instance, the crystal structure of Bcl-2 in complex with a Bax BH3 peptide has provided insights into how these proteins interact at an atomic level. rcsb.org Similarly, NMR studies have been used to characterize the structure of the complex between a stabilized Bid BH3 peptide and Bak, identifying the activation site at the canonical BH3-binding groove. researchgate.net These studies reveal that the BH3 domain adopts an α-helical conformation upon binding. nih.gov

Fluorescence Polarization (FP) Assays: The FAM label on the Bid BH3 (80-99) peptide is particularly useful for FP assays. researcher.lifeaacrjournals.orgnih.gov This technique measures the change in polarization of fluorescent light emitted from the FAM-labeled peptide upon binding to a larger protein, such as a Bcl-2 family member. A higher molecular weight complex tumbles slower in solution, resulting in a higher polarization value. This allows for the quantitative determination of binding affinities (Kd values) and the screening of small molecule inhibitors that compete with the Bid BH3 peptide for binding to anti-apoptotic proteins. researcher.lifeaacrjournals.orgtargetmol.com

Bcl-2 Family ProteinBinding Affinity (Kd) for Bid BH3Technique
Bcl-xL6 nMFluorescence Polarization
Mcl-11.71 nMFluorescence Polarization
Bcl-215 nM (with Bax BH3 peptide)Not Specified
Bcl-w23 nM (with Bax BH3 peptide)Not Specified

Impact of Membrane Association on Bid Conformation and Functional Activity

The translocation of the truncated form of Bid (tBid) to the mitochondrial outer membrane (MOM) is a critical step in its pro-apoptotic function. nih.govmdpi.com The membrane environment significantly influences the conformation and activity of Bid.

"Embedded Together" Model: The "embedded together" model proposes that the activation of Bax and Bak by tBid occurs at the mitochondrial membrane. uni-koeln.de In this model, membrane-associated tBid interacts with Bax at the membrane surface, inducing a conformational change in Bax that leads to its insertion and oligomerization, ultimately forming pores in the MOM. nih.govuni-koeln.de The lipid composition of the membrane, particularly the presence of cardiolipin, is also thought to play a role in these interactions. embopress.org Direct measurements of the affinity between tBid and Bax in a mitochondria-like membrane have shown that their interaction becomes stronger as the proteins insert deeper into the membrane. mdpi.com

Understanding Bid's Role in Cellular Homeostasis and Disease Pathogenesis

Dysregulation of Bid function is implicated in a variety of diseases, most notably cancer and neurodegenerative disorders. assaygenie.comnumberanalytics.com

Contributions to Apoptosis Dysregulation in Oncogenesis and Tumor Progression

Impaired apoptosis is a hallmark of cancer, and the Bcl-2 family of proteins, including Bid, are central to this process. nih.gov

Tumor Suppressor Role: Bid generally acts as a tumor suppressor by promoting apoptosis. nih.gov Low or absent expression of Bid has been associated with a worse clinical outcome in some cancers, such as colon cancer. nih.gov In response to certain cellular stresses, the tumor suppressor p53 can upregulate the expression of Bid, contributing to p53-mediated apoptosis. wikipedia.org

Complex Role in Carcinogenesis: However, the role of Bid in cancer can be complex. In some contexts, high expression of Bid has been linked to poor prognosis and tumor progression. For instance, in clear cell renal cell carcinoma, high Bid expression correlates with advanced tumor stage and a more aggressive tumor microenvironment. nih.gov Furthermore, in esophageal squamous cell carcinoma, shortening of the BID 3'UTR can lead to increased BID expression and promote tumor progression. aacrjournals.org Some tumor cells can even become "addicted" to Bid for their survival, a vulnerability that could be therapeutically exploited. researchgate.net

Research into Bid's Involvement in Neurodegenerative Disorders and Autoimmune Conditions

Emerging evidence points to the involvement of Bid in the pathogenesis of neurodegenerative and autoimmune diseases. assaygenie.comnih.gov

Neurodegenerative Disorders: Programmed cell death of neurons is a key feature of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. numberanalytics.commdpi.com Cleavage of Bid and its subsequent translocation to mitochondria have been observed in various models of neuronal cell death. nih.gov For example, an activated Bid-mediated destructive signaling pathway has been identified in the temporal cortex of patients with Parkinson's disease. nih.gov In mouse models of amyotrophic lateral sclerosis (ALS), the activated form of Bid (tBid) has been found in the spinal cord. frontiersin.org

Autoimmune Conditions: Dysregulation of apoptosis is also a factor in autoimmune diseases. frontiersin.org Increased expression of Bid in the thyroid has been shown to facilitate the development of autoimmune thyroiditis in mice. nih.gov While young mice lacking Bid show no major hematological issues, older mice can develop a hematopoietic malignancy resembling human chronic myelomonocytic leukemia, suggesting a role for Bid in immune homeostasis. frontiersin.org

Strategies for Therapeutic Modulation based on Bid BH3 Function

The central role of the Bid BH3 domain in apoptosis has made it an attractive target for therapeutic intervention, particularly in cancer. mdpi.com

Rational Design and Pre-clinical Evaluation of BH3 Mimetics Targeting Anti-Apoptotic Proteins

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family. frontiersin.orgthno.org This survival advantage allows cancer cells to resist conventional therapies. A promising therapeutic strategy involves the development of "BH3 mimetics," which are small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, such as Bid, Bad, and Bim. nih.goveurekaselect.comoatext.com These mimetics work by binding to the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function and restoring the cell's ability to undergo apoptosis. nih.govfrontiersin.org

The rational design of these compounds is a cornerstone of their development. aacrjournals.orgnih.gov It relies on a deep understanding of the protein-protein interactions between the α-helical BH3 domain of pro-apoptotic proteins and the corresponding binding pocket of anti-apoptotic proteins. thno.orgnih.gov By studying these interactions, researchers can design small molecules that specifically fit into these pockets, displacing the pro-apoptotic proteins that are sequestered there. nih.gov The Bid BH3 peptide itself, and labeled versions such as Bid BH3 (80-99), FAM labeled , serve as critical research tools in this process. medchemexpress.commedchemexpress.commedchemexpress.eu They are used in binding assays to screen for and validate the efficacy of new small-molecule inhibitors, helping to determine their affinity and specificity for various anti-apoptotic targets.

Pre-clinical evaluation of these rationally designed BH3 mimetics has shown significant efficacy in various cancer models. nih.gov Early compounds and their derivatives have demonstrated the viability of this approach, leading to a new class of targeted cancer therapies.

Table 1: Examples of Rationally Designed BH3 Mimetics and their Pre-clinical Characteristics

BH3 Mimetic Mimics/Derived From Target Anti-Apoptotic Proteins Key Pre-clinical Finding
ABT-737 BH3 domain of BAD Bcl-2, Bcl-xL, Bcl-w The first on-target, specific BH3 mimetic that showed promising results in multiple blood cancers but was refined due to poor oral bioavailability. nih.gov
Navitoclax (ABT-263) Orally bioavailable analogue of ABT-737 Bcl-2, Bcl-xL, Bcl-w Showed efficacy in chronic lymphocytic leukemia (CLL) models but was associated with thrombocytopenia due to BCL-XL inhibition in platelets. nih.gov
Venetoclax (ABT-199) Second-generation derivative of ABT-737 Highly selective for Bcl-2 Designed to avoid the BCL-XL-related toxicity of Navitoclax; showed deep remissions in AML models when combined with chemotherapy. nih.gov

| TW-37 | Gossypol derivative designed based on Bim's BH3 domain structure | Bcl-2, Bcl-xL, Mcl-1 | Effective against chemoresistant diffuse large cell lymphoma cells with minimal toxicity to normal lymphocytes in pre-clinical studies. nih.gov |

Combining different BH3 mimetics to target multiple anti-apoptotic proteins simultaneously is also an area of active pre-clinical investigation. nih.gov

Q & A

Q. What is the functional role of Bid BH3 (80-99) in regulating mitochondrial apoptosis?

Bid BH3 (80-99) is a pro-apoptotic peptide that binds to anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and activates pro-apoptotic effectors Bax/Bak. This interaction triggers cytochrome c release from mitochondria, initiating the caspase cascade. Methodologically, researchers validate this role using Bax/Bak double-knockout (DKO) cells, which show complete resistance to Bid-induced apoptosis, as demonstrated by cytochrome c release assays and viability measurements .

Q. How should researchers prepare and solubilize FAM-labeled Bid BH3 (80-99) for in vitro and in vivo studies?

For in vitro use, dissolve the peptide in DMSO (recommended for most cases), followed by dilution in aqueous buffers (e.g., PBS). For in vivo administration, use formulations like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline. Always prepare fresh working solutions and validate solubility via turbidity tests or dynamic light scattering. Pre-warming (≤50°C) or brief sonication may resolve precipitation .

Q. What storage conditions are optimal for maintaining the stability of FAM-labeled Bid BH3 (80-99)?

Store lyophilized powder at -20°C (3 years) or -80°C (long-term). For dissolved stocks, use aliquots stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles. Moisture-sensitive formulations should be desiccated and protected during transport .

Q. How is the purity and structural integrity of FAM-labeled Bid BH3 (80-99) assessed in experimental settings?

Use reverse-phase HPLC to confirm purity (>95%) and monitor spontaneous pGlu formation at the N-terminus, which enhances protease resistance. Mass spectrometry validates molecular weight (e.g., 2667.86 Da for FAM-labeled peptide) and detects modifications like oxidation or deamidation .

Q. What experimental controls are essential when using FAM-labeled Bid BH3 (80-99) in fluorescence-based assays?

Include (1) unlabeled Bid BH3 (80-99) to confirm FAM does not interfere with binding, (2) fluorescence quenching controls (e.g., trypan blue), and (3) competition assays with excess unlabeled peptide to validate specificity. Use confocal microscopy to verify mitochondrial localization in live-cell imaging .

Advanced Research Questions

Q. How can site-directed mutagenesis of the Bid BH3 domain elucidate its interaction mechanisms with Bcl-2 family proteins?

Mutate key residues (e.g., R84, L190) identified in structural studies (Table 1, ) to disrupt hydrophobic or electrostatic interactions. Test mutant peptides in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes. Validate functional impact via mitochondrial permeabilization assays .

Q. What structural biology techniques are employed to map Bid BH3 (80-99) binding interfaces with anti-apoptotic targets like BHRF1 or Mcl-1?

X-ray crystallography (e.g., PDB IDs from ) resolves atomic-level interactions, while cryo-EM captures dynamic complexes. Use computational docking (e.g., HADDOCK) to predict binding modes, followed by mutagenesis to validate critical residues (e.g., D98, R102 in KsBcl-2:Bid interface) .

Q. How do researchers address conflicting data on Bid BH3 (80-99)-induced apoptosis in different cellular contexts?

Control for endogenous Bcl-2 expression levels (via Western blot) and cellular stress conditions (e.g., serum deprivation). Use isogenic cell lines with Bax/Bak knockouts to isolate Bid-specific effects. Compare results across multiple apoptosis assays (e.g., Annexin V, caspase-3 activation) .

Q. What methodologies validate the specificity of FAM-labeled Bid BH3 (80-99) in competitive binding assays?

Perform fluorescence polarization (FP) assays with titrated unlabeled peptide to calculate IC50 values. Use Förster resonance energy transfer (FRET) between FAM-labeled Bid and Cy3-labeled Bcl-2 to monitor real-time binding. Cross-validate with SPR or ITC .

Q. How can peptide engineering strategies enhance the pharmacodynamic properties of Bid BH3 (80-99) in apoptosis studies?

Hydrocarbon stapling (e.g., SAHB technology) stabilizes the α-helical structure, improving protease resistance and cell permeability. Compare stapled vs. native peptides in mitochondrial depolarization assays and xenograft models. Measure in vivo half-life via pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.